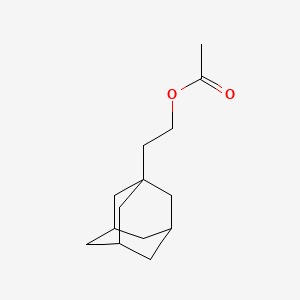

2-(Adamantan-1-yl)ethyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

2-(1-adamantyl)ethyl acetate |

InChI |

InChI=1S/C14H22O2/c1-10(15)16-3-2-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,2-9H2,1H3 |

InChI Key |

YTFCITZYEJCLAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(Adamantan-1-yl)ethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 2-(Adamantan-1-yl)ethyl acetate, a molecule of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the bulky, lipophilic adamantane cage. This document outlines the reaction pathway, provides detailed experimental protocols for each synthetic step, and presents the expected quantitative data in a structured format.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 1-adamantaneacetic acid. The synthetic approach involves:

-

Reduction of 1-Adamantaneacetic Acid: The carboxylic acid functional group of 1-adamantaneacetic acid is reduced to a primary alcohol, yielding the intermediate 2-(adamantan-1-yl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is well-suited for this transformation.[1][2]

-

Esterification of 2-(Adamantan-1-yl)ethanol: The hydroxyl group of the intermediate alcohol is subsequently acetylated to form the final ester product, this compound. This can be effectively accomplished using acetic anhydride with a base catalyst, such as pyridine, to facilitate the reaction.

The overall synthetic pathway is depicted below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2-(Adamantan-1-yl)ethanol

Reaction: Reduction of 1-Adamantaneacetic Acid

This procedure details the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride.

Caption: Experimental workflow for the reduction of 1-adamantaneacetic acid.

Materials:

-

1-Adamantaneacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 1-adamantaneacetic acid in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally water again, while maintaining the temperature at 0 °C.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-(adamantan-1-yl)ethanol.

Step 2: Synthesis of this compound

Reaction: Esterification of 2-(Adamantan-1-yl)ethanol

This protocol describes the conversion of the primary alcohol to its corresponding acetate ester.

Materials:

-

2-(Adamantan-1-yl)ethanol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-(adamantan-1-yl)ethanol in pyridine (or dichloromethane with a catalytic amount of pyridine) at 0 °C, acetic anhydride is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-6 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with dichloromethane or diethyl ether and washed sequentially with 1 M HCl to remove pyridine, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by flash column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1-Adamantaneacetic Acid | C₁₂H₁₈O₂ | 194.27 | White solid |

| 2-(Adamantan-1-yl)ethanol | C₁₂H₂₀O | 180.29 | - |

| This compound | C₁₄H₂₂O₂ | 222.32 | - |

Table 2: Reaction Data

| Reaction Step | Reactants | Reagents | Typical Yield (%) |

| 1. Reduction | 1-Adamantaneacetic Acid | LiAlH₄, THF | 85-95 (Estimated) |

| 2. Esterification | 2-(Adamantan-1-yl)ethanol | Acetic Anhydride, Pyridine | >90 (Estimated) |

Table 3: Spectroscopic Data for 2-(Adamantan-2-yl)ethanol (Isomer)

Note: Spectroscopic data for the exact target intermediate, 2-(adamantan-1-yl)ethanol, is not available in the cited literature. The data below is for the isomeric 2-(adamantan-2-yl)ethanol and is provided for reference.[1]

| Data Type | Spectral Information |

| GC-MS | Available in public databases such as PubChem.[1] |

No publicly available spectroscopic data (NMR, IR, MS) was found for this compound in the performed searches.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and other protic solvents. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture.

-

Pyridine is a flammable, toxic, and malodorous liquid. It should be handled in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

References

An In-depth Technical Guide on the Chemical Properties of 2-(Adamantan-1-yl)ethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Adamantan-1-yl)ethyl acetate. The information is curated for professionals in research and drug development who are interested in the unique characteristics of adamantane-containing compounds.

Core Chemical Properties

This compound, a derivative of the rigid, cage-like hydrocarbon adamantane, possesses a unique combination of lipophilicity and a defined three-dimensional structure. These attributes make it and other adamantane derivatives valuable scaffolds in medicinal chemistry.[1][2][3][4][5] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: General and Computed Properties of this compound [6]

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₂ |

| Molecular Weight | 222.32 g/mol |

| CAS Number | 15782-66-8 |

| IUPAC Name | ethyl 2-(adamantan-1-yl)acetate |

| XLogP3-AA (Computed) | 3.9 |

| Topological Polar Surface Area (Computed) | 26.3 Ų |

| Hydrogen Bond Donor Count (Computed) | 0 |

| Hydrogen Bond Acceptor Count (Computed) | 2 |

| Rotatable Bond Count (Computed) | 4 |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a logical and commonly employed synthetic pathway would involve a two-step process: the synthesis of the precursor, 2-(adamantan-1-yl)acetic acid, followed by its esterification with ethanol.

Step 1: Synthesis of 2-(Adamantan-1-yl)acetic Acid

Several methods for the synthesis of adamantane-based carboxylic acids have been reported. A plausible route to 2-(adamantan-1-yl)acetic acid is through the carboxylation of a suitable adamantane precursor. While a specific protocol for the 2-acetic acid derivative was not found, a general understanding can be drawn from the synthesis of other adamantane carboxylic acids.[7][8]

Step 2: Fischer Esterification of 2-(Adamantan-1-yl)acetic Acid

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[9][10][11][12][13]

General Experimental Protocol (Hypothetical):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(adamantan-1-yl)acetic acid (1.0 eq) in an excess of absolute ethanol, which also serves as the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Fischer esterification of 2-(adamantan-1-yl)acetic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on the known spectra of the adamantane and ethyl acetate moieties.[14][15][16][17][18][19][20][21][22][23]

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

A singlet or multiplet for the methylene protons adjacent to the adamantyl group (-CH₂-COO-).

-

A complex series of multiplets in the aliphatic region characteristic of the adamantyl cage protons.

¹³C NMR:

-

A signal for the carbonyl carbon (-COO-) of the ester.

-

Signals for the methylene and methyl carbons of the ethyl group.

-

A signal for the methylene carbon adjacent to the adamantyl group.

-

Several distinct signals corresponding to the methine and methylene carbons of the adamantane cage.

IR Spectroscopy:

-

A strong C=O stretching vibration characteristic of an ester, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations.

-

C-H stretching and bending vibrations associated with the alkyl groups of both the adamantane and ethyl moieties.

Potential Applications in Drug Development

The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[1][2][3][4][5] Adamantane derivatives have been successfully developed into drugs for a variety of therapeutic areas.

Established Roles of Adamantane in Pharmacology:

-

Antiviral Agents: Amantadine and rimantadine are notable examples of adamantane-based drugs used for the treatment of influenza A.[1][5]

-

Neurological Disorders: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease by acting as an NMDA receptor antagonist.[3]

-

Enzyme Inhibition: The rigid structure of adamantane allows it to fit into the active sites of various enzymes, leading to the development of potent inhibitors.[24]

While no specific biological activity has been reported for this compound, its structural features suggest potential for investigation in several areas:

-

Prodrug Design: The ester functionality could be designed to be hydrolyzed in vivo, releasing a biologically active adamantane-containing carboxylic acid.

-

Enzyme Inhibitors: The combination of the lipophilic adamantane cage and the ester group could be explored for its potential to inhibit enzymes such as hydrolases or lipases.

Caption: Role of the adamantane scaffold in drug discovery.

Conclusion

This compound is a molecule with interesting structural features derived from its adamantane core. While specific experimental data on its physicochemical properties and biological activity are currently limited, its synthesis is feasible through established chemical transformations. The well-documented importance of the adamantane moiety in drug discovery suggests that this and related compounds could be valuable subjects for future research, particularly in the design of novel therapeutic agents with optimized pharmacokinetic properties. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cerritos.edu [cerritos.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 14. rsc.org [rsc.org]

- 15. 2-Adamantyl acetate | C12H18O2 | CID 584176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Spectra [chm.bris.ac.uk]

- 18. Ethyl Acetate [webbook.nist.gov]

- 19. Adamantane [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Ethyl acetate(141-78-6) IR Spectrum [chemicalbook.com]

- 23. 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum [chemicalbook.com]

- 24. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(Adamantan-1-yl)ethyl acetate

CAS Number: 15782-66-8

This technical guide provides a comprehensive overview of 2-(Adamantan-1-yl)ethyl acetate, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The incorporation of the adamantane moiety significantly influences the molecule's lipophilicity, a critical factor in drug design.

| Property | Value | Source |

| CAS Number | 15782-66-8 | [1] |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [1] |

| IUPAC Name | ethyl 2-(1-adamantyl)acetate | [1] |

Synthesis

The synthesis of this compound is typically achieved through the Fischer esterification of 1-adamantaneacetic acid with ethanol in the presence of an acid catalyst.[2][3][4] This reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.[2][3]

Experimental Protocol: Fischer Esterification

Materials:

-

1-Adamantaneacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-adamantaneacetic acid in an excess of absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for both the adamantane and ethyl acetate moieties.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Adamantane CH₂ | 1.60-1.80 | m | 12H |

| Adamantane CH | ~2.00 | br s | 3H |

| -CH₂-COO- | ~2.20 | s | 2H |

| -O-CH₂-CH₃ | ~4.10 | q | 2H |

| -O-CH₂-CH₃ | ~1.25 | t | 3H |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals corresponding to the unique carbon environments in the molecule. The chemical shifts for adamantane carbons are well-established.[5][6] The ester functionality will influence the chemical shifts of the adjacent carbons.[7]

| Carbon | Predicted Chemical Shift (ppm) |

| Adamantane C (quaternary) | ~30-35 |

| Adamantane CH | ~35-40 |

| Adamantane CH₂ | ~40-45 |

| -CH₂-COO- | ~45-50 |

| -O-CH₂-CH₃ | ~60 |

| C=O | ~170 |

| -O-CH₂-CH₃ | ~14 |

Predicted Mass Spectrum Fragmentation

In mass spectrometry, this compound is expected to undergo fragmentation. The molecular ion peak (M⁺) should be observed at m/z = 222. Key fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and fragmentation of the adamantane cage.[8][9] A prominent fragment would be the adamantyl cation at m/z = 135, which is a very stable carbocation.[10]

Applications in Drug Development

The adamantane scaffold is a valuable pharmacophore in medicinal chemistry due to its unique structural and physicochemical properties. Its high lipophilicity enhances the ability of drug candidates to cross cell membranes, a desirable trait for improving bioavailability.[11][12]

Role as a Lipophilic Moiety

The adamantyl group in this compound serves as a "lipophilic bullet," increasing the overall lipophilicity of molecules it is incorporated into. This property is crucial for designing drugs that can effectively penetrate the blood-brain barrier or target lipid-rich environments.[11]

Potential Therapeutic Applications

While specific biological activities for this compound are not extensively documented, adamantane derivatives have shown a broad range of therapeutic potential, including:

-

Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, are known for their efficacy against influenza A virus by targeting the M2 proton channel.[11][13]

-

Enzyme Inhibition: The rigid adamantane structure can serve as an anchor to bind to the active sites of various enzymes. Adamantane-containing compounds have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and cholinesterases.[14][15]

-

Anticancer and Antimicrobial Activities: Numerous adamantane derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[12][16][17]

Signaling Pathways and Experimental Workflows

The specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the activities of other adamantane derivatives, it could potentially be involved in pathways related to viral replication or enzymatic processes.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Logical Relationship in Drug Discovery

The incorporation of an adamantane moiety into a drug candidate follows a logical design principle to enhance its pharmacological properties.

References

- 1. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. kbfi.ee [kbfi.ee]

- 6. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]

- 14. mdpi.com [mdpi.com]

- 15. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate

This technical guide provides a comprehensive overview of 2-(Adamantan-1-yl)ethyl acetate, also known as ethyl 2-(adamantan-1-yl)acetate, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analysis.

Physicochemical Properties

This compound is a derivative of adamantane, a bulky, rigid, and lipophilic hydrocarbon cage. These characteristics are often exploited in drug design to enhance the therapeutic properties of active compounds.

| Property | Value | Source |

| Molecular Formula | C14H22O2 | PubChem[1] |

| Molecular Weight | 222.32 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[1] |

| CAS Number | 15782-66-8 | PubChem[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established organic chemistry principles and information available for related adamantane derivatives.

Synthesis Protocol: Fischer Esterification

A common method for the synthesis of ethyl esters is the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst.

Materials:

-

2-(Adamantan-1-yl)acetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-(Adamantan-1-yl)acetic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography if necessary.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to confirm the structure of the synthesized compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker WH-90 or similar)[2]

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the adamantyl cage and the methylene group adjacent to it. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the unique carbons of the adamantyl moiety.

Visualizations

The following diagrams illustrate the synthesis workflow and the structural relationship of the functional groups in this compound.

References

An In-depth Guide to the IUPAC Nomenclature of 2-(Adamantan-1-yl)ethyl acetate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the IUPAC (International Union of Pure and Applied Chemistry) name for the chemical compound commonly known as 2-(Adamantan-1-yl)ethyl acetate.

Introduction to IUPAC Nomenclature for Esters

The IUPAC system for naming esters is a systematic method that follows a specific set of rules to provide an unambiguous name for a given chemical structure. Esters are derivatives of carboxylic acids and are formed from an alcohol and a carboxylic acid. The general principle for naming esters is to identify these two precursor molecules.

The naming convention is as follows:

-

The name of the alkyl (or aryl) group from the alcohol is stated first.

-

This is followed by the name of the carboxylate group derived from the carboxylic acid, where the '-oic acid' suffix is replaced with '-oate'[1][2][3].

For example, the ester formed from ethanol and acetic acid is named ethyl acetate (common name) or ethyl ethanoate (IUPAC name)[4][5].

Structural Decomposition of this compound

To determine the formal IUPAC name, the molecule is conceptually divided into its constituent alcohol and carboxylic acid parts.

-

Alcohol Component: The "2-(Adamantan-1-yl)ethyl" portion of the name originates from the corresponding alcohol, which is 2-(adamantan-1-yl)ethanol. This consists of an adamantane ring connected at its 1-position to an ethyl group, which in turn is bonded to the ester's oxygen atom. Adamantane is the preferred IUPAC name for the tricyclic hydrocarbon C₁₀H₁₆[6][7].

-

Carboxylic Acid Component: The "acetate" part of the name is derived from acetic acid. The systematic IUPAC name for acetic acid is ethanoic acid.

Derivation of the Preferred IUPAC Name

Following the established rules for ester nomenclature, the two component names are combined to form the final IUPAC name.

-

Identify the Alcohol Group: The alkyl group attached to the ester's single-bonded oxygen is 2-(adamantan-1-yl)ethyl .

-

Identify the Carboxylate Group: The parent carboxylic acid is acetic acid, for which the systematic IUPAC name is ethanoic acid. By replacing the "-oic acid" suffix with "-oate," we get ethanoate .

-

Combine the Names: The alkyl name from the alcohol precedes the carboxylate name.

Therefore, the preferred IUPAC name for the compound is:

2-(Adamantan-1-yl)ethyl ethanoate

The name "this compound" is widely used and understood, employing the common name "acetate." However, "ethanoate" is the formally correct term in systematic IUPAC nomenclature.

Logical Framework for Nomenclature

The process of naming this molecule can be visualized as a logical workflow. This ensures that all components of the structure are systematically identified and named according to IUPAC conventions.

Caption: Workflow for deriving the IUPAC name of an ester.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 3. Esters [chem.ucalgary.ca]

- 4. youtube.com [youtube.com]

- 5. Ethyl acetate CAS 141-78-6 | 100863 [merckmillipore.com]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate: Synthesis, Characterization, and Potential Biological Activities

An Overview for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive literature review of 2-(Adamantan-1-yl)ethyl acetate, a derivative of adamantane. While direct experimental data for this specific compound is limited in the current literature, this document outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties based on analogous compounds, and a review of the biological activities of structurally related adamantane derivatives. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar adamantane-containing molecules.

Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | PubChem[1] |

| Molecular Weight | 222.32 g/mol | PubChem[1] |

| CAS Number | 15782-66-8 | PubChem[1] |

| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[1] |

| XLogP3-AA | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established organic chemistry principles and published syntheses of similar adamantane esters, a reliable two-step synthetic route can be proposed. This involves the preparation of the precursor alcohol, 2-(adamantan-1-yl)ethanol, followed by its esterification.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)ethanol

This protocol is adapted from the general procedure for the reduction of carboxylic acids using lithium aluminum hydride.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Dissolve 1-adamantaneacetic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring. The addition should be slow enough to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(adamantan-1-yl)ethanol.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure for the acylation of alcohols using acetic anhydride and pyridine.

-

Dissolve the purified 2-(adamantan-1-yl)ethanol in pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.1 | Triplet | 2H | Ad-CH₂ -CH₂-O- |

| ~2.0 | Singlet | 3H | -O-C(=O)-CH₃ |

| ~1.95 | Broad Singlet | 3H | Adamantane CH |

| ~1.70 | Quartet | 6H | Adamantane CH₂ |

| ~1.60 | Doublet | 6H | Adamantane CH₂ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O |

| ~60 | -O-CH₂ -CH₃ |

| ~42 | Ad-CH₂ -CH₂-O- |

| ~40 | Adamantane CH₂ |

| ~37 | Adamantane C (quaternary) |

| ~34 | Adamantane CH |

| ~28 | Adamantane CH₂ |

| ~21 | -O-C(=O)-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-2850 | C-H stretching (adamantane and ethyl groups) |

| ~1740 | C=O stretching (ester) |

| ~1240 | C-O stretching (ester) |

Review of Biological Activities of Related Adamantane Derivatives

The adamantane nucleus is a key component in many biologically active compounds. While this compound has not been specifically evaluated in the reviewed literature, the known activities of its structural analogs provide a strong rationale for its investigation in several therapeutic areas.

Antiviral Activity

Adamantane derivatives are well-known for their antiviral properties, particularly against the influenza A virus. Amantadine and rimantadine are classic examples that target the M2 proton channel of the virus, inhibiting its replication.[2] The lipophilic nature of the adamantane cage is crucial for this activity. It is plausible that this compound could exhibit similar antiviral effects.

Anticancer Activity

Numerous adamantane derivatives have been synthesized and evaluated for their anticancer potential.[3] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the modulation of signaling pathways involved in cancer progression. For instance, adamantane-containing compounds have been investigated as inhibitors of histone deacetylases (HDACs) and other epigenetic targets.

Enzyme Inhibition

The rigid adamantane scaffold is an excellent anchor for positioning functional groups to interact with the active sites of enzymes. Adamantane derivatives have been explored as inhibitors of a variety of enzymes:

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes. Several 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have shown potent inhibitory activity against 11β-HSD1.[4]

-

Cholinesterases: Adamantyl-based esters have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.

-

Soluble Epoxide Hydrolase (sEH): Adamantane-containing ureas and thioureas have been identified as potent inhibitors of sEH, an enzyme involved in the regulation of blood pressure and inflammation.[5]

Relevant Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standard in vitro assays can be employed.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cell viability.

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀).

Enzyme Inhibition Assay Workflow (General)

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of a test compound.

Conclusion

While this compound is a structurally intriguing molecule, there is a notable lack of specific experimental data in the current scientific literature. This guide has provided a comprehensive overview based on the well-established chemistry and biology of the adamantane scaffold. The proposed synthetic route is robust and based on standard organic transformations. The predicted spectroscopic data provides a benchmark for future characterization of this compound. The extensive biological activities of related adamantane derivatives strongly suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of virology, oncology, and enzyme inhibition. The experimental protocols outlined here offer a clear path for researchers to synthesize, characterize, and evaluate the biological profile of this and other novel adamantane-containing compounds.

References

- 1. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structural Analysis of 2-(Adamantan-1-yl)ethyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-(Adamantan-1-yl)ethyl acetate, a molecule of interest in medicinal chemistry due to the unique properties conferred by its adamantane moiety. This document outlines the compound's physicochemical properties, provides detailed, plausible experimental protocols for its synthesis and characterization, and includes predicted spectroscopic data based on the analysis of its constituent functional groups. Furthermore, a general workflow for the biological evaluation of this compound is presented, including cytotoxicity assays and target identification strategies, to guide further research and drug development efforts.

Introduction

Adamantane and its derivatives have garnered significant attention in the field of drug discovery. The rigid, lipophilic, and cage-like structure of the adamantane nucleus can enhance the therapeutic potential of a parent molecule by improving its pharmacokinetic and pharmacodynamic properties.[1] Adamantane-containing compounds have demonstrated a wide range of biological activities, including antiviral, antibacterial, and central nervous system effects.[2] The incorporation of an adamantyl group can increase a molecule's lipophilicity, facilitating its passage through biological membranes, and can also influence its binding to target proteins.[3][4] This guide focuses on the structural and analytical characterization of this compound, providing a foundational resource for researchers exploring its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 2-(1-adamantyl)acetate | [5] |

| CAS Number | 15782-66-8 | [5] |

| Molecular Formula | C₁₄H₂₂O₂ | [5] |

| Molecular Weight | 222.32 g/mol | [5] |

| Appearance | Predicted: Colorless oil or low-melting solid | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, ethyl acetate, dichloromethane), insoluble in water | - |

| XLogP3-AA | 3.9 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis Protocols

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound.

Synthesis of 2-(Adamantan-1-yl)acetic acid (Intermediate)

The precursor, 2-(Adamantan-1-yl)acetic acid, can be synthesized from 1-adamantanecarboxylic acid via Arndt-Eistert homologation.[6][7] This reaction extends the carbon chain of the carboxylic acid by one methylene group.

Experimental Protocol: Arndt-Eistert Homologation of 1-Adamantanecarboxylic acid

-

Acid Chloride Formation: 1-Adamantanecarboxylic acid is converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. The excess reagent and solvent are removed under reduced pressure to yield the crude 1-adamantanecarbonyl chloride.

-

Reaction with Diazomethane: The crude acid chloride is dissolved in a suitable solvent (e.g., diethyl ether) and slowly added to a solution of diazomethane (CH₂N₂) at 0 °C. Diazomethane is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood. The reaction mixture is stirred for several hours, allowing for the formation of the diazoketone intermediate.

-

Wolff Rearrangement: The diazoketone is then subjected to Wolff rearrangement, which can be induced by a metal catalyst (e.g., silver oxide, Ag₂O), photolytically, or thermally. The rearrangement produces a ketene intermediate.

-

Hydrolysis: The ketene is then hydrolyzed by the addition of water to yield 2-(adamantan-1-yl)acetic acid.

-

Purification: The product can be purified by recrystallization or column chromatography.

The logical flow of this synthesis is depicted in the following diagram:

Esterification of 2-(Adamantan-1-yl)acetic acid

The final product, this compound, can be synthesized from 2-(adamantan-1-yl)acetic acid via Fischer esterification.[8][9]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(adamantan-1-yl)acetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by column chromatography on silica gel.

The workflow for the Fischer esterification is presented below:

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on known spectral data for adamantane derivatives and ethyl esters.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 2.15 | Singlet | 2H | -CH₂ -COO- |

| ~ 1.98 | Broad Singlet | 3H | Adamantane-CH |

| ~ 1.70 | Broad Singlet | 6H | Adamantane-CH₂ |

| ~ 1.62 | Broad Singlet | 6H | Adamantane-CH₂ |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The adamantane protons will likely appear as broad, overlapping signals due to complex spin-spin coupling.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C =O |

| ~ 60 | -O-CH₂ -CH₃ |

| ~ 45 | Adamantane-C -CH₂- |

| ~ 42 | Adamantane-CH₂ |

| ~ 37 | Adamantane-CH₂ |

| ~ 34 | Adamantane-C - (quaternary) |

| ~ 28 | Adamantane-CH |

| ~ 14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2900-2850 | Strong | C-H stretch (adamantane) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1240 | Strong | C-O stretch (ester) |

| ~ 1450 | Medium | C-H bend (adamantane) |

The IR spectrum is expected to be dominated by the strong C-H stretching bands of the adamantane cage and the characteristic strong carbonyl (C=O) and C-O stretching bands of the ethyl ester group.[10][11]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak [M]⁺ at m/z = 222. The fragmentation pattern will likely be dominated by the loss of the ethyl group (-CH₂CH₃, m/z = 29) and the ethoxy group (-OCH₂CH₃, m/z = 45). A prominent peak corresponding to the adamantyl cation (C₁₀H₁₅⁺) at m/z = 135 is also anticipated, which is a characteristic fragment for adamantane-containing compounds.[12]

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 222 | [M]⁺ |

| 177 | [M - OCH₂CH₃]⁺ |

| 135 | [C₁₀H₁₅]⁺ (adamantyl cation) |

Biological Activity and Evaluation Workflow

The adamantane moiety is known to confer lipophilicity, which can enhance a molecule's ability to cross cell membranes and interact with biological targets.[2][4] Adamantane derivatives have shown promise as antiviral, antibacterial, and CNS-active agents. The ethyl acetate group may be susceptible to hydrolysis by esterases in vivo, potentially releasing 2-(adamantan-1-yl)acetic acid as a metabolite.

A general workflow for the initial biological evaluation of this compound is proposed below.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13][14]

Conclusion

This technical guide provides a detailed structural and analytical overview of this compound. While experimental data for this specific molecule is limited, this document offers robust predicted spectroscopic data and detailed synthetic protocols to facilitate further research. The unique properties of the adamantane moiety suggest that this compound could be a valuable building block in the development of new therapeutic agents. The provided biological evaluation workflow offers a clear path for investigating its potential pharmacological activities. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the potential of adamantane-based compounds.

References

- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dspace.biruni.edu.tr [dspace.biruni.edu.tr]

solubility of 2-(Adamantan-1-yl)ethyl acetate in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Adamantan-1-yl)ethyl Acetate in Organic Solvents

Introduction

This compound is an organic ester characterized by the presence of a bulky, rigid, and highly lipophilic adamantane cage attached to an ethyl acetate moiety. The adamantane skeleton is a recurring structural motif in medicinal chemistry, valued for its ability to increase the lipophilicity of a parent molecule, which can be crucial for its interaction with biological targets.[1] The solubility of this compound in various organic solvents is a critical physical property that dictates its utility in synthesis, purification, formulation, and various analytical procedures.

This technical guide provides a comprehensive overview of the expected solubility profile of this compound, details a standard experimental protocol for its quantitative determination, and illustrates the underlying principles governing its solubility.

Theoretical Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible.[2][3] The molecular structure of this compound contains two distinct regions influencing its polarity:

-

The Adamantane Group (C₁₀H₁₅-): This is a large, nonpolar, and rigid hydrocarbon cage. Its contribution dominates the overall character of the molecule, making it very hydrophobic or lipophilic.[4][5]

-

The Ethyl Acetate Group (-CH₂COOCH₂CH₃): This ester group introduces a degree of polarity due to the presence of electronegative oxygen atoms and the carbonyl group, which can act as a hydrogen bond acceptor.[6]

However, the large nonpolar surface area of the adamantane group is the predominant factor.[3] Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and sparingly soluble in highly polar solvents. Its solubility will be a balance between the energy required to break the solute-solute and solvent-solvent intermolecular forces and the energy gained from forming new solute-solvent interactions.[3]

Predicted Solubility Data

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |

| Nonpolar | n-Hexane | 1.9 | High | "Like dissolves like"; strong van der Waals interactions between the nonpolar solvent and the adamantane cage.[2] |

| Toluene | 2.4 | High | Aromatic solvent effectively solvates the large hydrocarbon portion of the molecule.[3] | |

| Slightly Polar | Diethyl Ether | 4.3 | Moderate to High | Offers a balance of nonpolar character to dissolve the adamantane group and some polarity to interact with the ester. |

| Dichloromethane (DCM) | 9.1 | Moderate to High | A versatile solvent capable of dissolving compounds with a wide range of polarities. | |

| Polar Aprotic | Ethyl Acetate | 6.0 | Moderate | The solute and solvent share the same functional group, but the adamantane bulk may still limit miscibility compared to nonpolar solvents. |

| Acetone | 21 | Low to Moderate | The solvent's polarity is significantly higher, reducing its effectiveness in solvating the large nonpolar adamantane moiety.[7] | |

| Polar Protic | Ethanol | 25 | Low | The solvent's strong hydrogen-bonding network is not easily disrupted by the largely nonpolar solute.[8] |

| Methanol | 33 | Very Low | Higher polarity and stronger hydrogen bonding than ethanol further reduce solubility.[3] | |

| Water | 80 | Insoluble | The compound is highly nonpolar and cannot overcome the strong hydrogen bonds between water molecules.[5] |

Factors Influencing Solubility

The solubility of a compound like this compound is not intrinsic but is influenced by several interconnected factors. These relationships are crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Figure 1. Logical diagram of key factors influencing the solubility of an organic compound.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[9][10]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., n-Hexane, HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is critical to ensure that a saturated solution is in equilibrium with the undissolved solid.[11]

-

Record the mass of the added solid.

-

Add a known volume of the selected solvent to the vial (e.g., 5.0 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[10][11] Preliminary studies may be needed to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment. A resting period of several hours at the same constant temperature is recommended.[10]

-

To ensure complete removal of solid particles, which could falsely elevate the measured concentration, the supernatant must be clarified.[12]

-

Withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.[10]

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).

-

Accurately dilute the filtered supernatant from the sample vial with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.

-

The following diagram illustrates the general workflow for this experimental procedure.

Figure 2. Experimental workflow for the shake-flask solubility determination method.

Conclusion

This compound is predicted to be a highly lipophilic compound with excellent solubility in nonpolar organic solvents and poor solubility in polar solvents. This behavior is dominated by its large, nonpolar adamantane cage. While this guide provides a robust theoretical framework, it is imperative for researchers and drug development professionals to perform quantitative experimental verification using standardized protocols, such as the shake-flask method, to obtain precise solubility data essential for any scientific application.

References

- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 11. scielo.br [scielo.br]

- 12. enamine.net [enamine.net]

An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate and its Analogs for Researchers and Drug Development Professionals

Introduction: The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry for its ability to enhance the pharmacological properties of various drug candidates. Its incorporation into molecular scaffolds can improve metabolic stability, increase lipophilicity, and facilitate binding to biological targets. This technical guide focuses on 2-(Adamantan-1-yl)ethyl acetate and its analogs, providing a comprehensive overview of their synthesis, potential biological activities, and the experimental methodologies employed in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | PubChem |

| Molecular Weight | 222.32 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | Ethyl 2-(adamantan-1-yl)acetate, 1-Adamantaneethyl acetate | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-adamantane ethanol. The general workflow for the synthesis is outlined below.

Figure 1: General workflow for the synthesis of this compound.

Step 1: Synthesis of the Precursor, 2-(Adamantan-1-yl)ethanol

The precursor alcohol, 2-(Adamantan-1-yl)ethanol, can be synthesized via the reduction of 1-adamantaneacetic acid.

Experimental Protocol:

-

Reaction Setup: A solution of 1-adamantaneacetic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Esterification to this compound

The final product is obtained by the esterification of 2-(Adamantan-1-yl)ethanol. Two common methods are Fischer esterification and acylation with an acyl halide or anhydride.

Method A: Fischer Esterification

Experimental Protocol:

-

Reaction Mixture: 2-(Adamantan-1-yl)ethanol is dissolved in an excess of acetic acid, which acts as both a reactant and a solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added.

-

Reaction Conditions: The mixture is heated to reflux, and the reaction progress is monitored.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess acetic acid is neutralized. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved through column chromatography.

Method B: Acylation with Acetic Anhydride

Experimental Protocol:

-

Reaction Mixture: 2-(Adamantan-1-yl)ethanol is dissolved in a suitable solvent (e.g., dichloromethane) along with a base, such as pyridine or triethylamine.

-

Acylation: Acetic anhydride is added dropwise to the solution at a controlled temperature.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Potential Biological Activities and Analogs

While no specific biological activity data for this compound has been found in the reviewed literature, the adamantane scaffold is a well-established pharmacophore. Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, and enzyme inhibitory effects.[1] The lipophilic nature of the adamantyl group often enhances the ability of a molecule to cross cell membranes and interact with hydrophobic pockets of target proteins.[2]

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus by targeting the M2 proton channel.[3][4] It is plausible that esters of adamantane alcohols could also exhibit antiviral properties.

Enzyme Inhibition

Various adamantane derivatives have been investigated as inhibitors of a range of enzymes. For instance, adamantane-containing compounds have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[5]

The general mechanism of action for many adamantane-based drugs involves the blockade of ion channels or binding to enzymatic active sites. A hypothetical signaling pathway illustrating the potential mechanism of an adamantane derivative as an ion channel blocker is presented below.

Figure 2: Hypothetical signaling pathway of an adamantane derivative as an ion channel blocker.

Analogs of this compound

Analogs of this compound can be synthesized by varying the ester group or by modifying the adamantane core. The exploration of such analogs is a common strategy in drug discovery to optimize activity and pharmacokinetic properties.

Table of Potential Analogs and Their Precursors:

| Analog Name | Precursor Alcohol | Acylating Agent | Potential Activity |

| 2-(Adamantan-1-yl)ethyl propionate | 2-(Adamantan-1-yl)ethanol | Propionyl chloride | Antiviral, Enzyme Inhibition |

| 2-(Adamantan-1-yl)ethyl benzoate | 2-(Adamantan-1-yl)ethanol | Benzoyl chloride | Antiviral, Enzyme Inhibition |

| 2-(3-Methyladamantan-1-yl)ethyl acetate | 2-(3-Methyladamantan-1-yl)ethanol | Acetic anhydride | Enhanced Lipophilicity |

Conclusion

This compound and its analogs represent a promising class of compounds for further investigation in the field of drug discovery. While specific biological data for the title compound is currently limited, the well-documented pharmacological importance of the adamantane scaffold suggests that these esters may possess interesting biological activities. The synthetic protocols outlined in this guide provide a foundation for the preparation of these compounds, enabling further exploration of their potential as therapeutic agents. Future research should focus on the systematic synthesis of a library of analogs and their comprehensive biological evaluation to establish structure-activity relationships and identify lead compounds for further development.

References

- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical Underpinnings and Experimental Framework for 2-(Adamantan-1-yl)ethyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Adamantan-1-yl)ethyl acetate is a molecule of interest owing to the unique physicochemical properties conferred by its bulky, lipophilic adamantane cage. This technical guide provides a comprehensive overview of the theoretical studies, physicochemical properties, and relevant experimental protocols for this compound. While direct computational studies on this compound are not extensively available in public literature, this guide extrapolates from theoretical and experimental data on structurally similar adamantane esters to provide a robust predictive framework. Furthermore, a plausible immunomodulatory role as a lipophilic adjuvant is explored, with a focus on potential interactions with the Toll-like receptor (TLR) signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and application of adamantane derivatives in drug discovery and materials science.

Physicochemical and Computed Properties

The adamantane moiety significantly influences the physicochemical properties of this compound, contributing to its high lipophilicity and thermal stability. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | PubChem[1] |

| Molecular Weight | 222.32 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[1] |

| CAS Number | 15782-66-8 | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Exact Mass | 222.161979940 Da | PubChem[1] |

| Monoisotopic Mass | 222.161979940 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Complexity | 254 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Theoretical Studies and Conformational Analysis

Direct theoretical studies, such as Density Functional Theory (DFT) calculations, specifically for this compound are not readily found in the surveyed literature. However, computational studies on other adamantyl esters provide valuable insights into the likely conformational behavior of the title compound.

The rigid adamantane cage itself is conformationally locked. The primary degrees of rotational freedom in this compound are around the C-C and C-O single bonds of the ethyl acetate side chain. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the bulky adamantane group and the ethyl ester moiety.

Studies on similar adamantane-based esters have shown a preference for specific conformations. For instance, in a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, a synclinal conformation was predominantly observed. It is plausible that this compound would also favor a staggered conformation to alleviate steric strain. The bulky nature of the adamantane group is a key determinant in the crystal packing of such derivatives.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the Fischer esterification of 2-(adamantan-1-yl)acetic acid with ethanol in the presence of a catalytic amount of strong acid.

Materials:

-

2-(Adamantan-1-yl)acetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(adamantan-1-yl)acetic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the adamantane cage, and the protons of the adamantane cage itself. The adamantane protons will likely appear as a series of broad multiplets in the aliphatic region.

-

¹³C NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the unique carbons of the adamantane cage.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretching vibration of the ester group is expected around 1730-1750 cm⁻¹.

-

C-H stretching vibrations of the adamantane and ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

-

C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns, including the loss of the ethoxy group and fragmentation of the adamantane cage, are also expected.

-

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been definitively assigned to this compound, its highly lipophilic nature, conferred by the adamantane moiety, suggests a potential role as an immunomodulator, specifically as a vaccine adjuvant. Lipophilic compounds have been shown to enhance immune responses, and this is often mediated through interactions with pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on immune cells.

Adjuvants can enhance the immune response to an antigen through various mechanisms, including promoting antigen uptake and presentation by antigen-presenting cells (APCs) such as dendritic cells and macrophages. The lipophilic adamantane group of this compound could facilitate its insertion into the cell membranes of APCs, potentially modulating cellular signaling pathways.